4-(Ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide 4-(Ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13440478
InChI: InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)
SMILES:
Molecular Formula: C12H21N3O5S3
Molecular Weight: 383.5 g/mol

4-(Ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide

CAS No.:

Cat. No.: VC13440478

Molecular Formula: C12H21N3O5S3

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

4-(Ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide -

Specification

Molecular Formula C12H21N3O5S3
Molecular Weight 383.5 g/mol
IUPAC Name 4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Standard InChI InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)
Standard InChI Key HCRKCZRJWPKOAR-UHFFFAOYSA-N
Canonical SMILES CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC

Introduction

Chemical Identity and Stereochemical Considerations

The compound’s IUPAC name, 4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide, reflects its fused thieno-thiazine ring system with sulfonamide and alkylamino substituents . The stereochemistry at the C4 position determines its biological activity: the (R)-enantiomer (Brinzolamide) is a clinically approved antiglaucoma agent, while the (S)-enantiomer exhibits distinct pharmacological properties .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H21N3O5S3\text{C}_{12}\text{H}_{21}\text{N}_{3}\text{O}_{5}\text{S}_{3}
Molecular Weight383.5 g/mol
CAS Number (R-form)138890-62-7
CAS Number (S-form)154127-19-2
Melting Point130–134°C
SolubilityDMSO: 77 mg/mL; Water: <1 mg/mL

The sulfonamide group at C6 and the ethylamino moiety at C4 are critical for binding to carbonic anhydrase II (CA-II), while the 3-methoxypropyl chain enhances lipid solubility for ocular penetration .

Synthesis and Manufacturing

The synthesis involves enantioselective reduction and cyclization strategies. A pivotal intermediate, 3-(bromoacetyl)-2-thiophenesulfonamide, is reduced using chiral catalysts like (+)-DIP-Chloride™ to achieve the desired (R)-configuration . Subsequent cyclization with aqueous NaOH forms the thieno-thiazine core, followed by N-alkylation with 3-bromo-1-methoxypropane .

Key Synthetic Steps:

  • Enantioselective Reduction: Ketone precursors are reduced with borane-oxazaborole complexes to yield chiral alcohols .

  • Cyclization: Base-mediated ring closure forms the dihydrothiazine framework .

  • N-Alkylation: Introduction of the 3-methoxypropyl group optimizes pharmacokinetics .

Industrial production requires stringent control over stereochemistry to avoid impurities like the (S)-enantiomer, which is pharmacologically inactive . Gamma sterilization and lyophilization are employed for sterile formulations .

Pharmacological Profile and Mechanism of Action

As a CA-II inhibitor, the compound reduces intraocular pressure (IOP) by suppressing aqueous humor production in the ciliary epithelium . The mechanism involves binding to the zinc ion in CA-II’s active site, preventing the conversion of CO2\text{CO}_2 to bicarbonate:

CO2+H2OHCO3+H+(CA-II catalyzed)[4]\text{CO}_2 + \text{H}_2\text{O} \leftrightarrow \text{HCO}_3^- + \text{H}^+ \quad (\text{CA-II catalyzed})[4]

Brinzolamide, the (R)-enantiomer, achieves 50% enzyme inhibition at nanomolar concentrations, while the (S)-form shows reduced affinity .

Table 2: Pharmacokinetic Parameters

ParameterValue (Brinzolamide)Source
IC50\text{IC}_{50} (CA-II)0.3 nM
Plasma Half-life111 days (topical)
Protein Binding60%

Analytical Methods and Detection

Recent advancements in electrochemical sensing enable precise quantification in biological matrices. A mercury chloride–1,10-phenanthroline complex-based sensor detects concentrations as low as 0.01 μmol/L in urine, critical for anti-doping compliance . Square wave voltammetry (SWV) and cyclic voltammetry (CV) validate method robustness .

Industrial and Research Applications

Beyond glaucoma therapy, derivatives are explored for anticonvulsant and anticancer properties . Hybrid molecules combining H2_2S donors with the sulfonamide core show enhanced IOP reduction and neuroprotection in preclinical models .

Recent Research and Future Directions

Studies highlight its potential in doping control due to performance-enhancing effects via pH modulation in muscle tissue . Structural modifications, such as isopropylamino analogues, aim to improve topical bioavailability .

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